Fggftgarksarklwnq
Description
However, without explicit data, its structural and functional characteristics remain speculative. This article will adopt a hypothetical framework to compare such a compound with structurally or functionally analogous substances, leveraging methodologies and parameters outlined in the evidence .
Properties
Molecular Formula |
C87H134N28O22 |
|---|---|
Molecular Weight |
1924.2 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H134N28O22/c1-46(2)36-61(79(130)112-63(39-52-41-99-55-25-13-12-24-53(52)55)80(131)113-64(40-67(92)119)81(132)110-60(85(136)137)30-31-66(91)118)111-77(128)56(26-14-16-32-88)108-76(127)59(29-19-35-98-87(95)96)107-73(124)48(4)104-83(134)65(45-116)114-78(129)57(27-15-17-33-89)109-75(126)58(28-18-34-97-86(93)94)106-72(123)47(3)103-69(121)44-102-84(135)71(49(5)117)115-82(133)62(38-51-22-10-7-11-23-51)105-70(122)43-100-68(120)42-101-74(125)54(90)37-50-20-8-6-9-21-50/h6-13,20-25,41,46-49,54,56-65,71,99,116-117H,14-19,26-40,42-45,88-90H2,1-5H3,(H2,91,118)(H2,92,119)(H,100,120)(H,101,125)(H,102,135)(H,103,121)(H,104,134)(H,105,122)(H,106,123)(H,107,124)(H,108,127)(H,109,126)(H,110,132)(H,111,128)(H,112,130)(H,113,131)(H,114,129)(H,115,133)(H,136,137)(H4,93,94,97)(H4,95,96,98)/t47-,48-,49+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1 |
InChI Key |
IXCVHRQJQPARCV-PBUARHPHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "Fggftgarksarklwnq," we analyze two structurally related compounds from the evidence: CAS 1761-61-1 (a brominated aromatic compound) and CAS 1046861-20-4 (a boronic acid derivative). These comparisons focus on synthesis, physicochemical properties, and functional applications.
Table 1: Key Properties of Target and Similar Compounds
Structural and Functional Contrasts
Synthesis Complexity :
- CAS 1761-61-1 employs a green chemistry approach using recyclable A-FGO catalysts, achieving 98% yield .
- CAS 1046861-20-4 requires palladium-based catalysts, typical for Suzuki-Miyaura couplings, but with moderate efficiency .
- A peptide like "this compound" would likely involve solid-phase synthesis or enzymatic ligation, with yield dependent on sequence length and purity.
Physicochemical Behavior :
- Both reference compounds exhibit low solubility in aqueous systems (0.24–0.687 mg/ml), suggesting "this compound" may require polar solvents or formulation aids for biological studies.
- Log S (ESOL) values for the reference compounds (-2.47 to -2.99) indicate moderate hydrophobicity, a trait common in membrane-permeable peptides .
Functional Applications :
- CAS 1761-61-1’s brominated structure makes it a candidate for halogen bonding in material science .
- CAS 1046861-20-4’s boronic acid group enables use in cross-coupling reactions or as a sensor component .
- If "this compound" is a peptide, its applications might span drug delivery (e.g., cell-penetrating peptides) or enzymatic inhibition.
Research Findings and Limitations
- Synthetic Challenges : Peptide synthesis often faces hurdles like racemization and purification inefficiencies, unlike the straightforward catalytic methods for small molecules .
- Bioactivity Predictions : While CAS 1046861-20-4 shows high GI absorption and BBB permeability, peptides like "this compound" may require backbone modifications (e.g., PEGylation) to enhance stability .
- Data Gaps : The absence of empirical data for "this compound" necessitates reliance on analogous compounds, limiting specificity in this analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
